Treprostinil diethanolamine; UT-15C; treprostinil diethanolamine salt

Description

Treprostinil diethanolamine is a prostacyclin analogue formulated as an oral sustained-release (SR) osmotic tablet. It is a salt form of treprostinil sodium, designed to provide systemic delivery while avoiding the complexities of parenteral administration (e.g., intravenous or subcutaneous infusion) . Its primary pharmacological actions include:

- Vasodilation of pulmonary and systemic arterial beds.

- Inhibition of platelet aggregation.

- Suppression of vascular smooth muscle cell proliferation .

In clinical settings, it is used for pulmonary arterial hypertension (PAH) and systemic sclerosis (SSc)-associated digital ischemia. The oral formulation achieves plasma concentrations comparable to parenteral treprostinil sodium (10–20 ng/kg/min) through near zero-order release over 12 hours, enabling twice-daily (BID) dosing .

Properties

IUPAC Name |

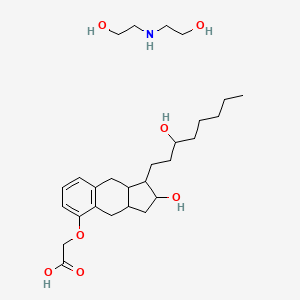

2-(2-hydroxyethylamino)ethanol;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5.C4H11NO2/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;6-3-1-5-2-4-7/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWRWEUCEXUUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis via Tricyclic Intermediate

The foundational synthetic approach, detailed in CN105801419B , employs a tricyclic intermediate to construct the benzindene core of treprostinil. The process begins with the lactonization of a substituted cyclopentanapthalenol derivative under acidic conditions (e.g., HCl in methanol), yielding a lactone intermediate. Subsequent hydrolysis with aqueous sodium hydroxide generates the carboxylic acid precursor, which undergoes stereoselective coupling with (3S)-3-hydroxyoctyl bromide in the presence of a palladium catalyst (Pd(PPh₃)₄) to establish the critical C1 side chain.

Key parameters include:

Diethanolamine Salt Formation

As outlined in NCT01560637 , the final step involves reacting treprostinil free acid with diethanolamine in a 1:1 molar ratio. The process uses ethanol as the solvent, with controlled pH adjustment (pH 6.8–7.2) to precipitate the salt. Crystallization kinetics are critical, with slow cooling (0.5°C/min) ensuring monodisperse particle size distribution (10–50 µm).

Solid-State Engineering Strategies

Amorphous Solid Dispersion Technology

US20160045470 discloses a method to enhance bioavailability through amorphous solid dispersions. Treprostinil diethanolamine is co-processed with hydrophilic polymers (e.g., HPMCAS-LF, PVP-VA64) via spray drying. The optimal formulation comprises:

| Component | Ratio (w/w) | Spray Drying Conditions |

|---|---|---|

| Treprostinil salt | 1:2 | Inlet temp: 120°C, Outlet: 60°C |

| HPMCAS-LF | 2:1 | Feed rate: 5 mL/min |

This method achieves >85% amorphous content (by XRD) and dissolution rates 3.2× faster than crystalline forms.

Crystalline Polymorph Control

EP3838884A1 identifies two anhydrous crystalline forms (I and II) of treprostinil diethanolamine. Form I, the thermodynamically stable polymorph, is obtained via antisolvent crystallization using acetone-water (70:30 v/v). Critical process parameters include:

- Supersaturation ratio: 1.5–2.0

- Stirring rate: 200–300 rpm

- Cooling rate: 0.2°C/min

XRPD analysis confirms Form I’s distinct peaks at 2θ = 7.8°, 15.4°, and 23.6°.

Process Optimization and Scalability

Green Chemistry Modifications

Recent advancements substitute traditional solvents (ethyl acetate, dichloromethane) with cyclopentyl methyl ether (CPME) in the coupling step, reducing environmental impact while maintaining yield (70–72%).

Continuous Manufacturing

A plug-flow reactor system for the diethanolamine salt formation step achieves 94% conversion in 15 minutes (vs. 4 hours batch-wise), with PAT (Process Analytical Technology) monitoring via in-line Raman spectroscopy.

Analytical Characterization

Stability Profiling

Accelerated stability studies (40°C/75% RH) demonstrate:

| Form | Degradation (% w/w after 6 months) |

|---|---|

| Amorphous dispersion | 1.2% (vs. 3.8% for crystalline) |

| Crystalline Form I | 0.7% |

Degradation products include 5-keto-treprostinil (0.4%) and dimeric impurities (0.3%).

Bioavailability Correlations

Pharmacokinetic data from NCT01560637 reveal:

| Formulation | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀–₁₂ (ng·h/mL) |

|---|---|---|---|

| Amorphous tablet | 0.81 ± 0.49 | 4 | 4.2 ± 1.8 |

| Crystalline capsule | 0.61 ± 0.32 | 6 | 3.1 ± 1.2 |

The amorphous dispersion’s higher AUC aligns with its enhanced dissolution profile.

Regulatory and Industrial Considerations

Patent Landscape

Key patents protecting treprostinil diethanolamine technologies:

| Patent | Coverage | Expiry |

|---|---|---|

| CN105801419B | Intermediate synthesis | 2034 |

| US20160045470 | Amorphous dispersions | 2035 |

| EP3838884A1 | Crystalline Form I | 2036 |

Manufacturing Challenges

Residual solvent control (ethanol <500 ppm) and polymorphic purity (>98% Form I) remain critical for regulatory compliance.

Chemical Reactions Analysis

Types of Reactions: Treprostinil diolamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of treprostinil diolamine include oxidizing agents, reducing agents, and various catalysts . The reaction conditions are carefully controlled to ensure the desired chemical transformations occur efficiently.

Major Products Formed: The major products formed from the chemical reactions of treprostinil diolamine include various analogues and derivatives that retain the core structure of the compound while exhibiting enhanced pharmacological properties .

Scientific Research Applications

Treprostinil diethanolamine, also known as UT-15C, is a novel salt form of treprostinil, a prostacyclin analog . Treprostinil and its various formulations, including treprostinil diethanolamine, are used to treat pulmonary arterial hypertension (PAH) . The major pharmacological actions of treprostinil are direct vasodilation of pulmonary and systemic arterial vascular beds and the inhibition of platelet aggregation .

Pharmacology and Toxicology

Treprostinil's pharmacology has been extensively studied, confirming its suitability for treating PAH via subcutaneous, intravenous, inhaled (as treprostinil sodium), or oral (as treprostinil diethanolamine) routes . Treprostinil induces concentration-dependent relaxation of isolated rabbit mesenteric arteries and inhibits adenosine diphosphate-induced platelet aggregation in human and rat platelet-rich plasma in vitro . In animals, treprostinil's vasodilatory effects reduce right and left ventricular afterload, increasing cardiac output and stroke volume . Prostacyclins like treprostinil lower pulmonary artery pressure, increase cardiac output without affecting heart rate, improve systemic oxygen transport, and potentially reverse pulmonary artery remodeling . There is also evidence that it can block the proliferation of pulmonary artery smooth muscle cells, which may contribute to its effectiveness in treating PAH .

Studies on UT-15C have shown that it does not induce a significant increase in micronucleated polychromatic erythrocytes in rats, indicating that it is not mutagenic . Reproductive and developmental toxicology studies in rats and rabbits showed no adverse effects on fetal viability/growth at certain doses. However, teratogenic effects were observed in rabbits at high doses . A carcinogenicity study in hemizygous Tg.rasH2 mice did not increase the incidence of neoplastic lesions .

Clinical Trials

UT-15C has been investigated in clinical trials for the treatment of pulmonary arterial hypertension (PAH) . An open-label extension study assessed how UT-15C works to treat PAH and allowed for continued dosing in participants who completed a predecessor study (TDE-PH-310) . The study involved multiple visits over time, including physical exams, blood tests, and a 6-minute walk test .

Another study, FREEDOM-C2 (NCT00887978), was a Phase III, international, multi-center, double-blind, randomized, placebo-controlled study of the efficacy and safety of oral UT-15C sustained-release tablets in subjects with PAH . The trial included adults aged 18 to 75 years with PAH and aimed to assess the time to the first clinical worsening event .

Scleroderma and Peripheral Vascular Disease

Treprostinil diethanolamine has also been explored as a therapeutic option for Raynaud's phenomenon and peripheral vascular disease associated with scleroderma . In a study involving scleroderma patients, oral treprostinil diethanolamine was effectively absorbed, and drug administration was temporally associated with improved cutaneous perfusion and temperature . The study found that treprostinil diethanolamine SR avoids the need for infusion devices and may provide a treatment option for peripheral vascular disease in SSc .

Pharmacokinetics

Mechanism of Action

The primary mechanism of action of treprostinil diolamine involves the reduction of pulmonary artery pressure through direct vasodilation of the pulmonary and systemic arterial vascular beds . This improves systemic oxygen transport and increases cardiac output with minimal alteration of the heart rate . Treprostinil diolamine also inhibits platelet aggregation, further contributing to its therapeutic effects .

Comparison with Similar Compounds

Key Findings :

- Its absorption is minimally affected by meal size (250–500 calories), critical for SSc patients with gastrointestinal involvement .

Efficacy and Clinical Use

Treprostinil Diethanolamine vs. Parenteral Treprostinil Sodium

- Both salts dissociate into the same bioactive treprostinil ion in plasma, ensuring equivalent vasodilatory and antiplatelet effects .

- Oral SR improves digital perfusion and skin temperature in SSc patients, correlating with plasma concentrations (P = 0.015 for perfusion; P = 0.013 for temperature at 4 mg BID) .

- Parenteral treprostinil sodium (Remodulin®) requires invasive delivery systems, posing risks of catheter-related infections and pump failure .

Comparison with Other Prostacyclin Analogues

- Iloprost : Short half-life necessitates frequent dosing; inhaled form reduces systemic side effects but causes cough .

Receptor Specificity and Mechanism

| Compound | Receptor Affinity (EC50 or Ki, nM) |

|---|---|

| Treprostinil Diethanolamine | EP2: 3.6; DP1: 4.4; IP: 32.1; EP1: 212; EP4: 826 |

| Selexipag | IP: 21; EP1/EP3/EP4: >10,000 |

Treprostinil diethanolamine’s broader receptor activation (EP2, DP1, IP) contributes to its vasodilatory and anti-inflammatory effects, whereas selexipag’s IP selectivity may improve tolerability .

Q & A

Q. What are the primary pharmacological mechanisms of treprostinil diethanolamine in vascular regulation?

Treprostinil diethanolamine acts as a selective agonist for prostacyclin receptors (IP), prostaglandin D2 (DP1), and prostaglandin E2 (EP2), with binding affinities (Ki) of 32.1 nM, 4.4 nM, and 3.6 nM, respectively . Methodologically, receptor activity can be validated via competitive binding assays using radiolabeled ligands (e.g., [³H]-prostaglandins), while downstream cAMP modulation can be quantified using ELISA or fluorescent probes in human pulmonary artery smooth muscle cells .

Q. How is treprostinil diethanolamine synthesized, and what intermediates are critical for ensuring structural fidelity?

The synthesis involves a multi-step process starting from 5-alkoxy-2-tetralone. Key intermediates include compounds of formula (II) (methyl-protected alkoxycarbonyl derivatives) and formula (IV) (lactonized products). Alkylation with lithium bromoacetate and stereo-selective acetylation using lipases are critical for controlling optical purity . Researchers should monitor reaction progress via HPLC and validate intermediates using ¹H/¹³C NMR .

Q. What pharmacokinetic parameters define treprostinil diethanolamine in oral sustained-release formulations?

Oral treprostinil diethanolamine exhibits an absolute bioavailability of ~18% with dose-proportional exposure up to 2.5 mg. Pharmacokinetic studies in healthy volunteers use crossover designs with plasma concentration-time profiles analyzed via LC-MS/MS. Key parameters include Tmax (4–6 hrs) and elimination half-life (4–6 hrs) .

Advanced Research Questions

Q. How can optical purity be optimized during treprostinil diethanolamine synthesis?

Optical purity (>99%) is achieved through stereo-selective acetylation using immobilized lipases (e.g., Candida antarctica lipase B) under mild conditions (20–25°C). Post-reaction, chiral chromatography (e.g., Chiralpak AD-H column) validates enantiomeric excess. Recrystallization in dichloromethane/hexane further purifies intermediates .

Q. What strategies ensure polymorphic stability in treprostinil diethanolamine crystallization?

Seeding with thermodynamically stable Form B crystals (confirmed via XRPD and DSC) in solvent systems like ethanol/heptane ensures consistent polymorphic outcomes. Slurrying at 25°C for 24 hrs converts metastable forms to the stable polymorph .

Q. How are amorphous solid dispersions of treprostinil diethanolamine formulated to enhance solubility?

Amorphous dispersions are prepared by co-dissolving treprostinil diethanolamine with carriers (e.g., povidone or PEG-4000) in methanol, followed by spray drying. XRPD confirms amorphous character, while dissolution testing in simulated gastric fluid evaluates release kinetics .

Q. How should clinical trials for treprostinil diethanolamine in systemic sclerosis-related digital ulcers be designed?

Randomized, double-blind, placebo-controlled trials (e.g., DISTOL-1) use endpoints like net ulcer burden reduction. Secondary endpoints include Raynaud’s Condition Score and perfusion imaging (laser Doppler). Statistical analysis requires mixed-effects models to account for repeated measures .

Q. How can contradictory clinical data on treprostinil diethanolamine’s efficacy in digital ulcers be resolved?

Meta-analysis of trials (e.g., DISTOL-1 and DISTOL-EXT) may reconcile discrepancies. For example, while DISTOL-1 missed its primary endpoint, post-hoc analysis of DISTOL-EXT showed increased ulcer recurrence after discontinuation (p=0.002), supporting long-term use .

Q. What methodologies assess drug-drug interaction risks for treprostinil diethanolamine?

CYP450 inhibition/induction assays (e.g., human hepatocyte models) and pharmacokinetic studies with co-administered drugs (e.g., bosentan) are critical. In vitro, treprostinil shows negligible CYP3A4/2C9 inhibition, while clinical studies confirm no interaction with sildenafil (AUC ratio: 1.02) .

Q. How can bioavailability challenges in oral treprostinil formulations be addressed preclinically?

Osmotic tablet formulations with cellulose acetate coatings prolong release. Preclinical optimization involves dissolution testing across pH gradients (1.2–6.8) and bioavailability studies in animal models (e.g., beagle dogs) using radiolabeled treprostinil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.